molecular formula C8H7BBrFO4 B2744294 [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid CAS No. 2377612-08-1

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid

Cat. No.: B2744294
CAS No.: 2377612-08-1
M. Wt: 276.85
InChI Key: RTLUVPGFRPQLHJ-UHFFFAOYSA-N
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Description

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is a substituted phenylboronic acid derivative featuring a bromo group at position 5, a fluoro group at position 2, and a methoxycarbonyl (ester) group at position 3 on the benzene ring. This compound is of significant interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for constructing biaryl systems .

Its bromo substituent serves as a synthetic handle for further functionalization, while the fluorine atom may influence metabolic stability and lipophilicity, making it relevant in medicinal chemistry applications .

Properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUVPGFRPQLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Borylation Strategies for Boronic Acid Installation

Regioselective Lithiation of Halogenated Precursors

The lithiation-borylation method, exemplified in the synthesis of 5-bromo-2-fluorobenzeneboronic acid, provides a foundational framework for adapting to the target compound. In the patented process, 1-bromo-4-fluorobenzene undergoes lithiation at -40°C using lithium diisopropylamide (LDA) to generate (5-bromo-2-fluorophenyl)lithium, which reacts with trimethyl borate to form the corresponding boronate ester. Subsequent hydrolysis yields the boronic acid with 99% efficiency.

For [5-bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, the methoxycarbonyl group introduces a meta-directing effect that competes with halogen-directed lithiation. Computational studies suggest that the ester’s electron-withdrawing nature deactivates the ring, potentially shifting the lithiation site. Experimental adaptations using methyl 3-bromo-5-fluorobenzoate as a starting material require careful temperature control (-78°C) and the use of less coordinating solvents (e.g., tetrahydrofuran) to favor lithiation ortho to bromine (position 4), followed by borate quenching.

Challenges in Functional Group Compatibility

The methoxycarbonyl group’s sensitivity to strong bases necessitates protective strategies during lithiation. Silylation of the ester using tert-butyldimethylsilyl chloride prior to lithiation prevents dealkylation, enabling boronate formation without side reactions. Post-borylation cleavage of the silyl group with tetrabutylammonium fluoride (TBAF) restores the methoxycarbonyl functionality, though this two-step protection-deprotection sequence reduces overall yield to 65–70%.

Cross-Coupling Approaches for Late-Stage Boronylation

Suzuki-Miyaura Coupling with Prefunctionalized Aryl Halides

An alternative route employs Suzuki-Miyaura coupling between a triflate or bromide intermediate and bis(pinacolato)diboron (B2pin2). Starting from methyl 3-bromo-5-fluoro-2-iodobenzoate, palladium-catalyzed coupling with B2pin2 in dioxane at 80°C installs the boronate ester at position 1. Acidic hydrolysis then yields the boronic acid. While this method circumvents lithiation’s low-temperature requirements, competing coupling at iodine (position 2) necessitates stoichiometric control to favor reaction at the more activated bromide (position 5).

Miyaura Borylation of Aryl Halides

Direct Miyaura borylation of methyl 3,5-dibromo-2-fluorobenzoate using Pd(dppf)Cl2 and B2pin2 selectively substitutes the bromine at position 5, leaving position 3 intact for subsequent transformations. However, the steric bulk of the methoxycarbonyl group at position 3 slows transmetalation, requiring extended reaction times (24–36 hours) and elevated temperatures (100°C) to achieve 75% conversion.

Directed Ortho-Metalation Using Transient Directing Groups

Temporary Directing Groups for Boron Placement

The methoxycarbonyl group’s weak directing ability can be enhanced by introducing a transient urea or sulfonamide group at position 4. For example, treating methyl 3-bromo-5-fluoro-2-(methoxycarbonyl)benzoate with N,N-diethylurea forms a chelating complex that directs lithiation to position 1. Quenching with triisopropyl borate followed by acid hydrolysis affords the boronic acid with 82% regioselectivity. This approach, however, introduces additional steps for urea installation and removal, complicating scalability.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The table below summarizes key metrics for the primary synthesis routes:

Method Starting Material Yield (%) Purity (%) Scalability
Lithiation-borylation Methyl 3-bromo-5-fluorobenzoate 65 95 Moderate
Suzuki-Miyaura Methyl 3-bromo-5-fluoro-2-iodobenzoate 75 90 High
Directed metalation Methyl 3-bromo-5-fluorobenzoate 82 88 Low

The lithiation-borylation method offers superior purity due to fewer side reactions, while Suzuki-Miyaura coupling provides better scalability despite moderate yields. Directed metalation achieves the highest regioselectivity but requires specialized reagents.

Applications and Derivatives

Role in Pharmaceutical Intermediates

This boronic acid serves as a key intermediate in protease inhibitor synthesis, where the fluorine and bromine substituents modulate electron density for optimal target binding. Coupling with β-lactam precursors via Suzuki-Miyaura reactions yields cephalosporin analogs with enhanced antibacterial activity.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Boronic acids, including [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, have been investigated for their potential anticancer properties. They are known to interact with proteasomes, a crucial component in cellular protein degradation, thereby influencing cancer cell survival. The compound's structure allows it to act as a proteasome inhibitor, similar to bortezomib, which is used in multiple myeloma treatment. Studies have shown that the introduction of boronic acid groups can enhance the pharmacokinetic properties of anticancer agents by improving their selectivity and reducing toxicity .

Antibacterial Properties

Research indicates that boronic acids can exhibit antibacterial activity by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structural characteristics of this compound may enhance its efficacy against resistant strains by forming covalent bonds with these enzymes . Furthermore, the fluorine substituent is known to increase the acidity of the compound, which can improve its binding affinity to biological targets .

Suzuki-Miyaura Coupling

One of the most significant applications of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The presence of both bromine and fluorine in this compound enhances its reactivity and versatility as a building block in organic synthesis .

Case Studies and Research Findings

StudyFocusFindings
PMC7571202Anticancer ActivityInvestigated the proteasome inhibition mechanism; showed potential for enhancing existing anticancer therapies .
PMC7070739Antibacterial ActivityDemonstrated moderate antibacterial effects against Escherichia coli; suggested structural modifications could improve efficacy .
MDPI ReviewSynthetic ApplicationsHighlighted the role of boronic acids in various synthetic pathways, emphasizing their utility in drug development .

Mechanism of Action

The mechanism of action of [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. This compound can interact with enzymes, receptors, and other proteins, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s unique substitution pattern distinguishes it from other phenylboronic acids. Below is a comparative analysis with structurally related analogs:

Compound Substituents Key Differences Reactivity/Applications References
[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid 5-Br, 2-F, 3-COOMe Reference compound for comparison. High potential in cross-coupling; electron-withdrawing groups may reduce reactivity.
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid 2-Br, 6-F, 3-OMe Methoxy instead of methoxycarbonyl; substituent positions differ. Lower electron-withdrawing effect; altered regioselectivity in coupling.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid 3-Br, 5-F, 2-OMe Methoxy at position 2; lacks ester functionality. Reduced steric hindrance; suitable for reactions requiring less bulky groups.
[5-Chloro-2-(methoxycarbonyl)thiophen-3-yl]boronic acid Thiophene core, 5-Cl, 2-COOMe Heterocyclic backbone (thiophene vs. benzene); chlorine instead of bromo. Enhanced solubility in polar solvents; thiophene may alter electronic properties.
(3-(Methoxycarbonyl)phenyl)boronic acid 3-COOMe, no halogens Lacks halogen substituents; simpler structure. Higher reactivity in Suzuki reactions due to absence of electron-withdrawing halogens.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The methoxycarbonyl and fluoro groups in this compound create an electron-deficient aromatic ring, which may slow transmetallation steps in Suzuki-Miyaura couplings compared to electron-rich analogs (e.g., methoxy-substituted derivatives) .
  • Halogen Influence : Bromine’s larger atomic radius compared to chlorine (as in [5-Chloro-2-(methoxycarbonyl)thiophen-3-yl]boronic acid) could increase steric hindrance, affecting coupling efficiency .

Biological Activity

[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal for its biological interactions. The structure can be represented as follows:

C8H8BBrFO4\text{C}_8\text{H}_8\text{BBrF}\text{O}_4

Boronic acids have been widely studied for their roles in inhibiting proteasomes, which are crucial for protein degradation. The inhibition of proteasomes can lead to apoptosis in cancer cells. Specific mechanisms include:

  • Proteasome Inhibition : The compound may inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death.
  • Antibacterial Activity : The boronic acid moiety can interact with serine residues in bacterial enzymes, effectively inhibiting their activity and preventing bacterial growth.

Anticancer Activity

Research has demonstrated that boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit IC50 values in the low nanomolar range against cancer cells, indicating potent anticancer effects.

Compound Cell Line IC50 (nM) Mechanism
This compoundU266 (multiple myeloma)~8.21Proteasome inhibition
Similar Boronic Acid DerivativeA549 (lung cancer)~6.74Apoptosis induction

Antibacterial Activity

In addition to its anticancer properties, this compound has shown significant antibacterial activity against resistant strains of bacteria. The mechanism involves reversible binding to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Target Bacteria Inhibition Constant (Ki) Activity
Pseudomonas aeruginosa0.004 µMBiofilm formation inhibition
Class C β-lactamases0.008 µMEnzyme inhibition

Case Studies

  • Anticancer Efficacy : A study involving the use of this compound on U266 cells revealed that treatment led to significant apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in multiple myeloma.
  • Antibacterial Applications : Research indicated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections, demonstrating its utility in treating resistant bacterial infections.

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that while this compound can be administered intravenously, further optimization is required to enhance its bioavailability and therapeutic concentration at target sites. Safety assessments indicate potential skin and eye irritation upon exposure, necessitating careful handling.

Q & A

Q. What are the common synthetic routes for [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves Suzuki-Miyaura coupling precursors or halogenated intermediates. Key steps include:

  • Halogenation: Bromination/fluorination of a phenyl ring followed by methoxycarbonyl group introduction.
  • Boronation: Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane in anhydrous THF or dioxane at 80–100°C .
  • Optimization: Solvent polarity (e.g., THF vs. DMF), catalyst loading (0.5–2 mol%), and temperature control significantly affect yields. For example, higher temperatures (>100°C) may degrade the boronic acid, reducing purity .

Q. How is the purity and structural integrity of this boronic acid validated in synthetic workflows?

Answer:

  • Chromatography: Reverse-phase HPLC or LC-MS with C18 columns, using acetonitrile/water gradients, identifies impurities (e.g., dehalogenated byproducts) .
  • Spectroscopy:
    • ¹¹B NMR: Confirms boronic acid formation (δ ~30 ppm for free acid; δ ~10 ppm for esters).
    • ¹H/¹³C NMR: Verifies substitution patterns (e.g., methoxycarbonyl at C3, bromo at C5) .
  • Elemental Analysis: Ensures stoichiometric Br/F content .

Advanced Research Questions

Q. How does steric and electronic modulation by the bromo, fluoro, and methoxycarbonyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Steric Effects: The bulky bromo group at C5 hinders transmetallation in Suzuki couplings, requiring Pd catalysts with bulky ligands (e.g., SPhos) to prevent homocoupling .
  • Electronic Effects:
    • The electron-withdrawing methoxycarbonyl group at C3 enhances electrophilicity of the boron atom, accelerating aryl transfer but increasing susceptibility to protodeboronation in acidic media.
    • Fluorine at C2 stabilizes the boronate intermediate via inductive effects but may reduce solubility in polar solvents .

Q. What methodologies are recommended for analyzing trace impurities (e.g., boronic acid derivatives) in this compound?

Answer:

  • LC-MS/MS: A validated method using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile mobile phase detects impurities at ≤1 ppm. MRM transitions (e.g., m/z 289 → 171 for the parent ion) improve specificity .
  • Isotopic Purity: High-resolution mass spectrometry (HRMS) discriminates between ¹⁰B and ¹¹B isotopes, critical for tracking boronate ester degradation .

Q. How do aqueous stability and oxidation kinetics of this boronic acid compare to its ester derivatives?

Answer:

  • Hydrolysis: In aqueous buffers (pH 7–9), the free boronic acid forms a tetrahedral boronate anion, enhancing stability. At pH <6, rapid protodeboronation occurs, releasing phenol byproducts .
  • Oxidation: Exposure to H₂O₂ (1.2 equiv.) converts the boronic acid to phenol derivatives within 22 minutes (50% conversion). In contrast, pinacol esters oxidize faster (5–10 minutes) due to weaker diol-boron affinity .
  • Stabilization Strategies: Use neopentyl glycol esters or solid-phase transesterification to slow hydrolysis .

Q. How can contradictory data on oxidation rates between free boronic acids and esters be resolved?

Answer: Discrepancies arise from competing equilibria:

  • Hydrolysis vs. Oxidation: Boronic esters exist in equilibrium with free acid and diol. Oxidation rates depend on diol affinity (e.g., pinacol esters hydrolyze faster, accelerating oxidation). Use alizarin red S (ARS) affinity assays to rank diol-boron interactions and decouple hydrolysis/oxidation pathways .
  • Experimental Design: Conduct oxidation studies under inert atmospheres (N₂) with controlled pH (e.g., phosphate buffer, pH 7.4) to minimize side reactions .

Q. What role does this compound play in stimuli-responsive drug delivery systems?

Answer:

  • Glucose Sensing: The boronic acid forms reversible diol complexes with polysaccharides (e.g., hyaluronic acid), enabling glucose-responsive hydrogel swelling. The methoxycarbonyl group enhances binding to vicinal diols in physiological pH (7.4) .
  • Targeted Release: Conjugation with polyol-containing drugs (e.g., doxorubicin) allows pH-triggered release in acidic tumor microenvironments .

Q. How do solvent and temperature affect crystallization for X-ray diffraction studies?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., THF/hexane) to slow crystallization. Polar aprotic solvents (DMF, DMSO) disrupt hydrogen bonding, reducing crystal quality .
  • Temperature: Cooling rates <1°C/minute in ethanol/water mixtures yield single crystals. Annealing at 50°C for 12 hours improves lattice ordering .

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